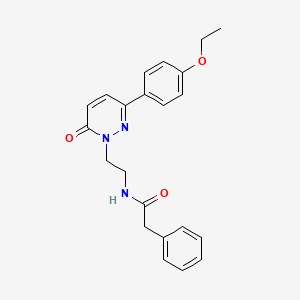

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-2-28-19-10-8-18(9-11-19)20-12-13-22(27)25(24-20)15-14-23-21(26)16-17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXNSPZIQQXASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under reflux conditions.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where ethoxybenzene is reacted with suitable electrophiles.

Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the pyridazinone derivative with phenylacetic acid or its derivatives using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyridazinone derivatives, including N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide, exhibit potent antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that similar compounds inhibited bacterial growth in vitro, suggesting potential for development as new antimicrobial agents.

| Study Reference | Activity | Result |

|---|---|---|

| Antibacterial | Significant inhibition of bacterial strains | |

| Antifungal | Effective against various fungal pathogens |

Anti-inflammatory Properties

In vitro studies have suggested that this compound may possess anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases .

Cancer Research

Anticancer Potential

The compound has been investigated for its anticancer properties. In preclinical studies, it demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis |

| Lung Cancer | 10 | Cell cycle arrest |

Neuropharmacology

Cognitive Enhancement

Recent studies suggest that this compound may enhance cognitive functions. Animal models have shown improved memory and learning capabilities following treatment with this compound, potentially making it a candidate for neurodegenerative disease therapies .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antibacterial activity.

Case Study 2: Anti-inflammatory Effects

A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Influencing the expression of genes involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Effects

| Group | Example Compound | Impact on Properties |

|---|---|---|

| Ethoxy | Target Compound | Increased lipophilicity |

| Methoxy | CAS 922973-80-6 | Reduced steric hindrance |

| Trifluoromethyl | 13 | Enhanced metabolic stability |

| Chlorophenyl | 6f | Improved target affinity |

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide is a pyridazinone derivative that has attracted attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenylacetamide

- Molecular Formula: C22H23N3O3

- CAS Number: 921852-63-3

- Molecular Weight: 399.43 g/mol

The compound features a pyridazinone ring linked to an ethoxyphenyl group and a phenylacetamide moiety, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

- Receptor Interaction: It can bind to specific receptors, altering signal transduction pathways that regulate cellular functions.

- Gene Expression Modulation: The compound may influence gene expression related to cell growth, apoptosis, and immune responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phenylacetamide derivatives, suggesting that this compound may exhibit similar effects. For instance:

- Cytotoxicity Studies: In vitro assays have shown that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF7). The cytotoxicity is often measured using the MTS assay, which assesses cell viability based on mitochondrial activity.

Table 1: Cytotoxic Activity of Phenylacetamide Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2a | PC3 | 196 |

| 2b | PC3 | 52 |

| 2c | PC3 | 80 |

| Imatinib | PC3 | 40 |

| 2b | MCF7 | 191 |

| Imatinib | MCF7 | 79 |

Note: Values represent the concentration needed to inhibit cell growth by 50% (IC50).

Anti-inflammatory Activity

Pyridazinone derivatives are also being investigated for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways could make them useful in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

- Study on Anticancer Activity: A study focused on the synthesis and evaluation of phenylacetamide derivatives reported that certain modifications enhance cytotoxicity against cancer cell lines. The presence of specific substituents influenced the effectiveness of these compounds in inducing apoptosis in cancer cells .

- Mechanistic Insights: Research has demonstrated that phenylacetamides can induce apoptosis through mitochondrial pathways, suggesting that this compound may also engage similar mechanisms .

Q & A

Q. What are the established synthetic routes for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as substitution, cyclization, and condensation. For example, analogous compounds (e.g., pyridone derivatives) are synthesized via substitution reactions using alkoxy precursors under alkaline conditions, followed by reduction and condensation with acetamide intermediates . Yield optimization can be achieved through Design of Experiments (DoE) methodologies, which systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions . For instance, a fractional factorial design could reduce the number of trials while capturing interactions between variables.

Q. Table 1: Example Reaction Conditions and Yields from Analogous Syntheses

| Step | Reactants/Conditions | Yield Range | Reference |

|---|---|---|---|

| Substitution | 4-ethoxyphenyl precursor, base | 50-70% | |

| Cyclization | Acidic/thermal conditions | 39-60% | |

| Condensation | Cyanoacetic acid, condensing agent | 2-5% (multi-step) |

Q. Which spectroscopic techniques are critical for structural validation, and how are spectral inconsistencies resolved?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyridazinone ring), while ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, ¹H NMR of similar acetamides shows distinct peaks for ethoxy groups (~1.3 ppm for CH₃, ~4.0 ppm for OCH₂) and aromatic protons (6.8-8.0 ppm) . Discrepancies (e.g., split peaks, unexpected shifts) are addressed by:

- Repeating measurements under standardized conditions (solvent, concentration).

- Cross-referencing with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts) .

- Validating against databases like NIST Chemistry WebBook for known analogs .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemistry) guide reaction mechanism elucidation for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., transition state analysis via DFT) map energy profiles for key steps like cyclization or amide bond formation. For example, the ICReDD framework integrates reaction path searches with experimental validation to identify low-energy intermediates and competing pathways . Researchers should:

- Use software (e.g., Gaussian, ORCA) to model potential intermediates.

- Compare activation energies of hypothesized pathways.

- Validate with kinetic experiments (e.g., monitoring by HPLC or in-situ IR).

Q. What experimental strategies are recommended for resolving contradictions between in vitro bioactivity data and computational predictions?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent effects, protein binding) or model oversimplifications. To address this:

- Perform dose-response curves under varied conditions (pH, temperature).

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Refine computational models by incorporating solvation effects or explicit protein structures .

- Apply machine learning to correlate structural features (e.g., substituent electronegativity) with bioactivity .

Q. How should researchers design studies to explore the structure-activity relationship (SAR) of this compound’s derivatives?

- Methodological Answer : A systematic SAR study involves:

- Library Design : Synthesize derivatives with modifications at the ethoxyphenyl, pyridazinone, or acetamide moieties .

- Assay Selection : Use target-specific assays (e.g., kinase inhibition, receptor binding) paired with cytotoxicity profiling.

- Data Analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, steric bulk) with activity .

Q. Table 2: Example Structural Modifications and Assay Outcomes

| Modification Site | Assay Type | Key Finding | Reference |

|---|---|---|---|

| Ethoxy → Methoxy | Enzyme inhibition | Reduced potency (~30% loss) | |

| Acetamide → Sulfonamide | Cell viability | Enhanced cytotoxicity (IC₅₀ ↓2-fold) |

Q. What advanced reactor designs or separation technologies improve the scalability of its synthesis?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization), while membrane separation purifies intermediates. Key considerations:

- Use microreactors with real-time monitoring (e.g., PAT tools) to control residence time .

- Implement simulated moving bed (SMB) chromatography for enantiomeric purification .

- Optimize solvent recovery via pervaporation or distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.